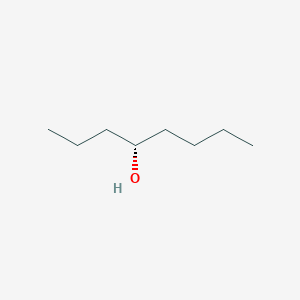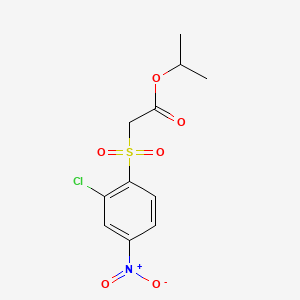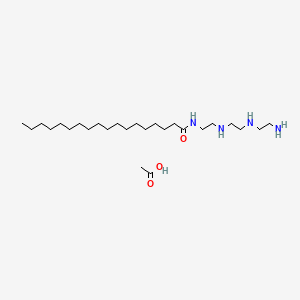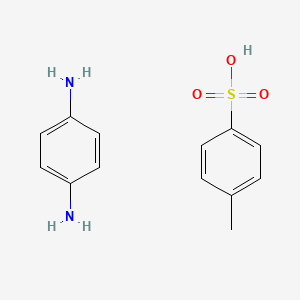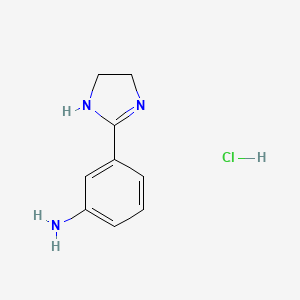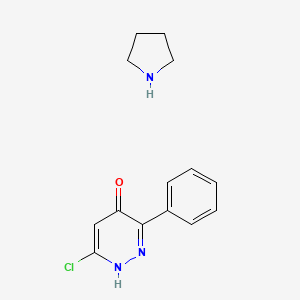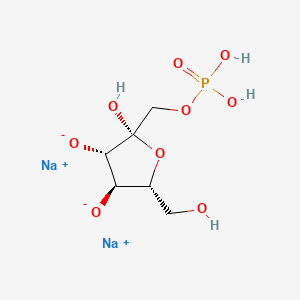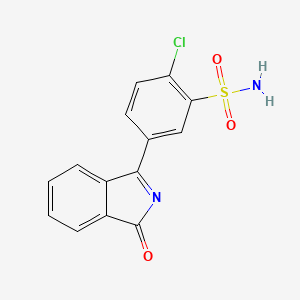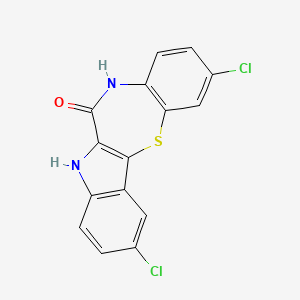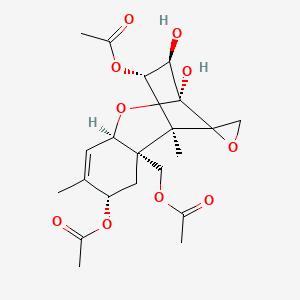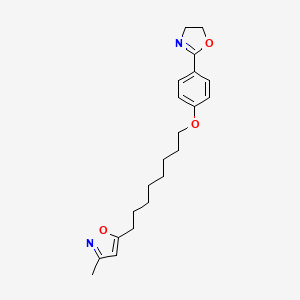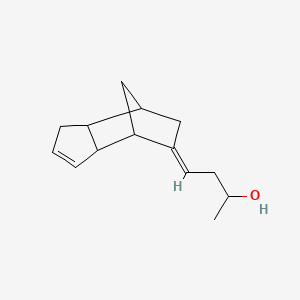
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- is an organic compound with the molecular formula C14H20O. This compound is characterized by its unique structure, which includes a butanol moiety attached to a hexahydro-methano-indenylidene group. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- typically involves the reaction of 2-butanol with a precursor compound that contains the hexahydro-methano-indenylidene group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar hexahydro-methano-indenylidene structure but differs in its functional groups.
Hexahydro-4,7-methano-1H-indenyl acrylate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
125542-76-9 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(4E)-4-(8-tricyclo[5.2.1.02,6]dec-4-enylidene)butan-2-ol |
InChI |
InChI=1S/C14H20O/c1-9(15)5-6-10-7-11-8-14(10)13-4-2-3-12(11)13/h2,4,6,9,11-15H,3,5,7-8H2,1H3/b10-6+ |
Clé InChI |
NCTUENZEJJAZNN-UXBLZVDNSA-N |
SMILES isomérique |
CC(C/C=C/1\CC2CC1C3C2CC=C3)O |
SMILES canonique |
CC(CC=C1CC2CC1C3C2CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


